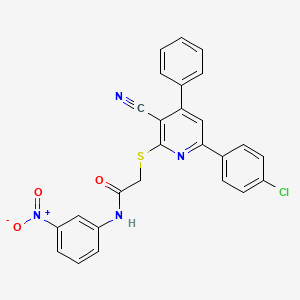

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Description

This compound (CAS: 204651-42-3, HR505493) features a pyridine core substituted with a 4-chlorophenyl group at position 6, a cyano group at position 3, and a phenyl group at position 2. The thioacetamide bridge (-S-CH2-C(=O)-) links the pyridine ring to a 3-nitrophenyl acetamide moiety. It is synthesized via nucleophilic substitution between a pyridine-thiol precursor and a halogenated acetamide derivative under reflux conditions, achieving an 85% yield .

Properties

Molecular Formula |

C26H17ClN4O3S |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C26H17ClN4O3S/c27-19-11-9-18(10-12-19)24-14-22(17-5-2-1-3-6-17)23(15-28)26(30-24)35-16-25(32)29-20-7-4-8-21(13-20)31(33)34/h1-14H,16H2,(H,29,32) |

InChI Key |

ZACUFZHJTWNHQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization with the thio and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

a) Pyridine vs. Imidazothiazole Derivatives

Compounds such as 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) () replace the pyridine core with an imidazothiazole ring. This alteration increases planarity and conjugation, resulting in higher melting points (215–217°C) compared to the pyridine-based main compound. The imidazothiazole derivatives also exhibit moderate yields (72–81%) and distinct biological activities due to enhanced π-π stacking interactions .

b) Pyridine vs. Quinoxaline Derivatives

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) () incorporates a quinoxaline moiety. The extended aromatic system contributes to a higher melting point (230–232°C) and superior yield (90.2%), likely due to improved crystallization from the rigid quinoxaline core .

Substituent Effects on Physicochemical Properties

a) Electron-Withdrawing Groups

- Nitro vs. Chloro Substituents: The 3-nitrophenyl group in the main compound enhances electron-withdrawing effects compared to N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (), which has a 4-chlorophenyl group. This difference may influence solubility and reactivity in nucleophilic substitution reactions .

- Trifluoromethyl Groups: The compound 2-((6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS: 617697-48-0, ) includes a trifluoromethyl group, increasing lipophilicity (logP) and molecular weight (477.89 g/mol) compared to the main compound (estimated MW ~450 g/mol). This modification could enhance membrane permeability in biological systems .

b) Thioether vs. Sulfonyl Linkers

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () replaces the thioether (-S-) bridge with a sulfonyl (-SO2-) group. The sulfonyl group participates in stronger hydrogen bonding (e.g., C–H⋯O interactions), influencing crystal packing and thermal stability .

Comparative Data Table

Biological Activity

The compound 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide , also known by its chemical name and CAS number 336174-00-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial properties, cytotoxicity, and therapeutic potential.

- Molecular Formula : C26H19ClN4OS

- Molecular Weight : 534.86 g/mol

- CAS Number : 336174-00-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly concerning its antimicrobial efficacy and cytotoxicity. The following sections summarize key findings from the research.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide exhibit significant antibacterial properties. A notable study explored the combination of a related acetamide with conventional antibiotics against Klebsiella pneumoniae strains. The results demonstrated:

- Synergistic Effects : When combined with meropenem and imipenem, the acetamide significantly enhanced antibacterial activity, reducing the necessary concentrations for effective bacterial eradication.

- Bactericidal Classification : The Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio was found to be less than or equal to 4, classifying it as a bactericidal agent .

Cytotoxicity Studies

Preliminary assessments of cytotoxicity have shown that this compound does not exhibit significant toxic effects on human cell lines. In vitro studies revealed that:

- The compound maintains a favorable safety profile, indicating its potential for further development in clinical applications without substantial cytotoxic risks .

Case Studies and Experimental Data

A detailed examination of the biological activity can be summarized in the following table:

| Study | Compound Tested | Target Pathogen | Effect Observed | Synergy with Antibiotics |

|---|---|---|---|---|

| Cordeiro et al. (2020) | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Bactericidal activity confirmed | Synergistic with meropenem and imipenem |

Pharmacokinetic Considerations

In silico analyses suggest that the pharmacokinetic profile of this compound is favorable for oral administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) parameters have been predicted to support its use as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.